
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Übersicht
Beschreibung
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes and ultimately, cell death.
Biochemische Und Physiologische Effekte
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, it has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a range of diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One area of interest is in the development of new drugs for the treatment of fungal infections. Another potential direction is in the development of new therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. It has been shown to have potent antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
167626-25-7 |
|---|---|
Produktname |
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate |
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl 4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |
InChI-Schlüssel |
KZQIXWIGCXTIHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Synonyme |
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

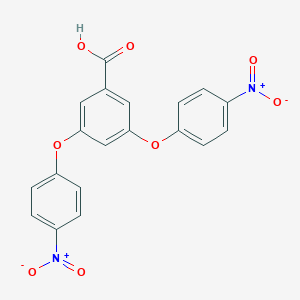
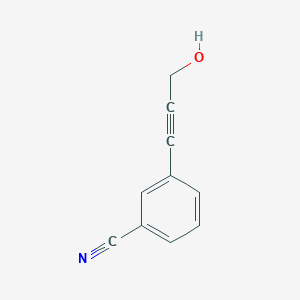
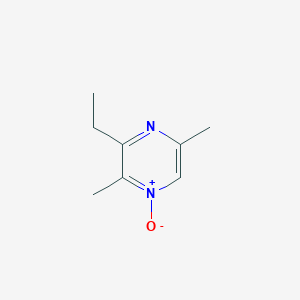
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
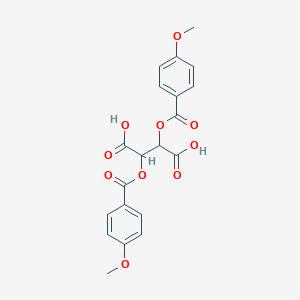
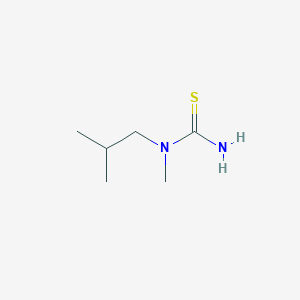

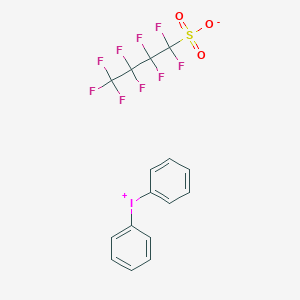
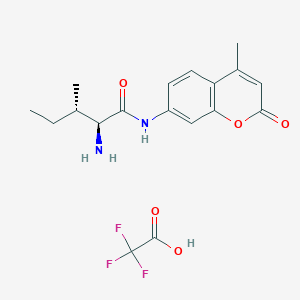

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
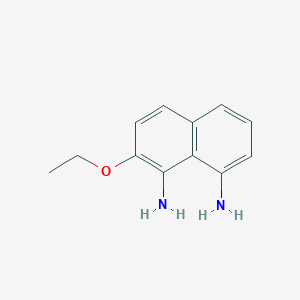
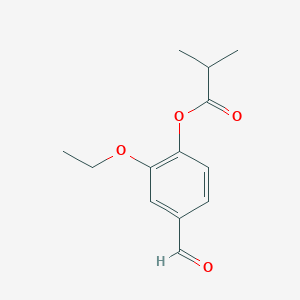
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)